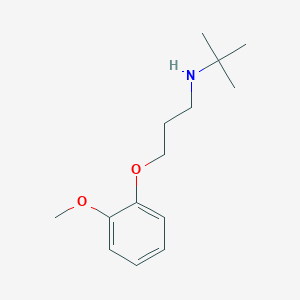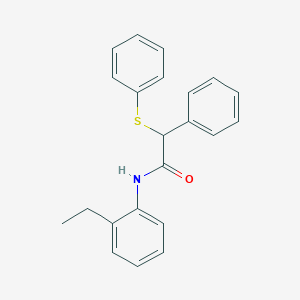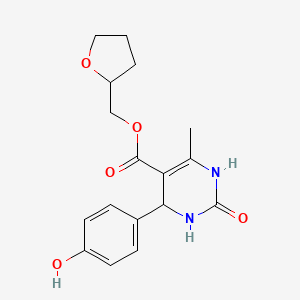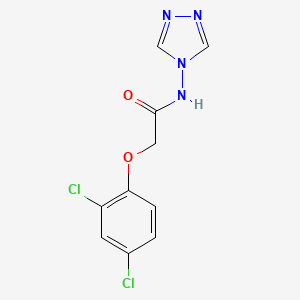![molecular formula C14H20ClNO2 B5173850 4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
4-[4-(allyloxy)benzyl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(allyloxy)benzyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAMH, and it is a white crystalline powder that is soluble in water. BAMH is a synthetic compound that is derived from benzylmorpholine and allyl chloride.
科学的研究の応用
4-[4-(allyloxy)benzyl]morpholine hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BAMH has also been studied as a potential tool for studying the role of neurotransmitters in the brain.
作用機序
The mechanism of action of 4-[4-(allyloxy)benzyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitters in the brain. BAMH has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the potential therapeutic effects of BAMH.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzyl]morpholine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential therapeutic effects. BAMH has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[4-(allyloxy)benzyl]morpholine hydrochloride in lab experiments is its potential therapeutic effects. BAMH has been shown to have potential applications in the treatment of various diseases, which makes it a valuable tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using BAMH in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BAMH and its potential side effects.
将来の方向性
There are several future directions for the study of 4-[4-(allyloxy)benzyl]morpholine hydrochloride. One potential direction is to study its potential therapeutic effects in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the underlying mechanisms of BAMH's effects on neurotransmitters in the brain. Further studies are also needed to determine the safety of BAMH and its potential side effects.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzyl]morpholine hydrochloride is a synthetic compound that has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, and it has also been studied as a potential tool for studying the role of neurotransmitters in the brain. Further studies are needed to determine the safety of BAMH and its potential side effects, as well as its potential therapeutic effects in the treatment of various diseases.
合成法
The synthesis of 4-[4-(allyloxy)benzyl]morpholine hydrochloride involves the reaction of benzylmorpholine with allyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The yield of the reaction varies depending on the reaction conditions, but it is typically around 70-80%.
特性
IUPAC Name |
4-[(4-prop-2-enoxyphenyl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-9-17-14-5-3-13(4-6-14)12-15-7-10-16-11-8-15;/h2-6H,1,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDBZPJUCYXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)

![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)

![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)
![4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)

